molecular formula C10H9NO3 B8276103 1-(3-Nitro-4-vinyl-phenyl)-ethanone

1-(3-Nitro-4-vinyl-phenyl)-ethanone

Cat. No. B8276103
M. Wt: 191.18 g/mol
InChI Key: VWSJVKNDKPZFAA-UHFFFAOYSA-N
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Patent
US07816542B2

Procedure details

To a mixture of 4′-bromo-3′-nitroacetophenone (600 mg, 2.46 mmol), vinylboronic acid dibutyl ester (680 mg, 3.69 mmol), and sodium carbonate (1.83 g, 17.22 mmol) in THF/H2O (12 mL/4 mL) is added dichlorobis(triphenylphospine) palladium (II) (86 mg, 5% mmol). The reaction tube is sealed and the mixture is purged with N2 for 3 min and heated at 70° C. for 1.5 h. Then the mixture is cooled to room temperature and poured into saturated ammonia chloride aqueous solution. The mixture is extracted with ethyl acetate (3×20 mL). The organic extracts are combined, washed with brine and concentrated. The crude product is purified with silica gel column chromatography (20% ethyl acetate in hexanes) to afford 1-(3-Nitro-4-vinyl-phenyl)-ethanone as a yellow solid, 87% yield: ESMS m/z 192.0 (M+H+).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
dichlorobis(triphenylphospine) palladium (II)
Quantity
86 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].[CH2:14](OB(C=C)OCCCC)[CH2:15]CC.C(=O)([O-])[O-].[Na+].[Na+]>C1COCC1.O>[N+:11]([C:3]1[CH:4]=[C:5]([C:8](=[O:10])[CH3:9])[CH:6]=[CH:7][C:2]=1[CH:14]=[CH2:15])([O-:13])=[O:12] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C(C)=O)[N+](=O)[O-]
Name
Quantity
680 mg
Type
reactant
Smiles
C(CCC)OB(OCCCC)C=C
Name
Quantity
1.83 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
dichlorobis(triphenylphospine) palladium (II)
Quantity
86 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction tube is sealed
CUSTOM
Type
CUSTOM
Details
the mixture is purged with N2 for 3 min
Duration
3 min
TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture is cooled to room temperature
ADDITION
Type
ADDITION
Details
poured into saturated ammonia chloride aqueous solution
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ethyl acetate (3×20 mL)
WASH
Type
WASH
Details
washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified with silica gel column chromatography (20% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1C=C)C(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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